molecular formula C22H12F3N3 B2521712 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-48-0

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2521712
CAS No.: 901264-48-0
M. Wt: 375.354
InChI Key: ZUWMCINFEVOKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-48-0) is a high-purity small molecule provided for research purposes. This compound belongs to the pyrazolo[4,3-c]quinoline class of heterocyclic compounds, which are tricyclic systems known for their considerable biological and pharmacological activities . These derivatives are associated with a range of biological profiles, including anti-inflammatory, anticancer, antibacterial, and antiviral agents . Pyrazolo[4,3-c]quinoline derivatives have been identified as a novel class of potential anti-inflammatory agents . Research on closely related analogues has demonstrated significant inhibitory activity on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells, a key pathway in the inflammatory response . The mechanism of action for this anti-inflammatory effect is believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Furthermore, structural analogues based on the pyrazoloquinoline scaffold are being investigated in medicinal chemistry for their potential as anticancer agents and as inhibitors of enzymes like DNA topoisomerase, which is a validated target in cancer chemotherapy . The specific substitution pattern on this compound, featuring fluorine atoms and phenyl groups, is designed to modulate its electronic properties, binding affinity, and metabolic stability for optimal research outcomes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6,8-difluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMCINFEVOKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions that include cyclization and fluorination processes. One common synthetic route involves the cyclization of a precursor molecule containing a pre-fluorinated benzene ring . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the quinoline ring system. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

Biological Properties

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Anticancer Activity

Research indicates that compounds within the pyrazolo[4,3-c]quinoline class demonstrate significant anticancer properties. For instance:

  • In Vitro Studies : Various derivatives have shown efficacy against different cancer cell lines, including those resistant to conventional therapies. The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • In Silico Docking Studies : These studies suggest that derivatives can effectively bind to bacterial targets like dihydrofolate reductase (DHFR), which is crucial for bacterial growth .
  • Experimental Validation : Compounds derived from similar structures have shown promising results against various bacterial strains .

Case Studies

Several studies have documented the applications of 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline:

  • Study on Anticancer Properties :
    • A specific derivative was tested against human cancer cell lines and exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity .
  • Antimicrobial Evaluation :
    • A series of compounds were synthesized and screened against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound can prevent bacterial growth and proliferation. In cancer cells, it may interfere with DNA repair mechanisms, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Weight Key Biological Activity Reference
Target Compound : 6,8-Difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 3-Fluorophenyl; 3: Phenyl; 6,8: F ~401 (estimated) Hypothesized anti-inflammatory/anti-angiogenic activity
C350-0829 : 3-(4-Ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl) analog 1: 4-Fluorophenyl; 3: 4-Ethoxyphenyl; 6,8: F 419.41 Anti-infective (in vitro screening)
1-(2,3-Dimethylphenyl)-6,8-difluoro-3-phenyl analog 1: 2,3-Dimethylphenyl; 3: Phenyl; 6,8: F 385.4 Not reported (structural study)
6,8-Difluoro-1-(2-methoxyphenyl)-3-phenyl analog 1: 2-Methoxyphenyl; 3: Phenyl; 6,8: F 387.4 Not reported (synthetic focus)
1-(3-Chlorophenyl)-8-fluoro-3-phenyl analog 1: 3-Chlorophenyl; 3: Phenyl; 8: F 373.8 Not reported (structural study)
1-(3-Chloro-4-fluorophenyl)-7-(trifluoromethyl)-3-phenyl analog 1: 3-Chloro-4-fluorophenyl; 3: Phenyl; 7: CF₃ 441.8 Not reported (synthetic focus)
Key Observations:
  • Anti-Inflammatory Potential: Fluorine substitutions at positions 6 and 8 (target compound) may enhance nitric oxide (NO) inhibition, as seen in analogs like 2i (IC₅₀ ≈ 0.39 µM) .
  • Electron-Withdrawing Groups : The 3-fluorophenyl group in the target compound likely improves binding affinity compared to electron-donating groups (e.g., methoxy or hydroxyl), which reduce activity .
  • Cytotoxicity Mitigation : Fluorine’s small size and high electronegativity may reduce cytotoxicity relative to bulkier substituents (e.g., chloro or bromo groups) .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound C350-0829 1-(2,3-Dimethylphenyl) Analog 1-(3-Chlorophenyl) Analog
Molecular Formula C₂₃H₁₄F₃N₃ (est.) C₂₄H₁₆F₃N₃O C₂₄H₁₇F₂N₃ C₂₂H₁₃ClFN₃
Molecular Weight ~401 419.41 385.4 373.8
Hydrogen Bond Acceptors 3 (est.) 4 3 3
Lipophilicity (LogP) Data unavailable Data unavailable Higher (due to methyl groups) Lower (Cl vs. F)
Key Insights:
  • Bioavailability: The target compound’s fluorine atoms may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs .
  • Solubility : Fluorine’s electron-withdrawing effects could reduce solubility relative to methoxy-containing analogs (e.g., 6,8-difluoro-1-(2-methoxyphenyl) analog) .

Biological Activity

The compound 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H14F3N3\text{C}_{19}\text{H}_{14}\text{F}_{3}\text{N}_{3}

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : These compounds have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, a related compound demonstrated an IC50 value of 0.39 μM for NO production inhibition .
  • Anticancer Properties : Pyrazoloquinoline derivatives are being investigated for their potential anticancer effects. They have been noted to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazolo[4,3-c]quinoline derivatives. Among them, compounds with specific substitutions on the phenyl ring exhibited enhanced inhibitory activity on iNOS and COX-2 expression. The following table summarizes the structure-activity relationship observed:

CompoundSubstitutionIC50 (μM)Cytotoxicity (%)
2a-OH0.399
2b-OCH30.5615
2c-F0.7512

The results indicate that ortho-substituted compounds often show reduced cytotoxicity compared to their para-substituted counterparts .

Anticancer Activity

Another study highlighted the anticancer potential of pyrazolo[4,3-c]quinolines against various cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases and inhibition of survival pathways like PI3K/Akt.

Case Studies

  • In Vivo Studies : In animal models, administration of pyrazolo[4,3-c]quinoline derivatives resulted in significant tumor reduction compared to control groups. The modulation of inflammatory markers was also observed.
  • Clinical Trials : Early-phase trials are underway to assess the safety and efficacy of these compounds in humans, particularly in oncology settings.

Q & A

Q. What are the key structural features of 6,8-difluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do they influence its chemical properties?

Answer: The compound features a fused pyrazoloquinoline core with fluorine atoms at positions 6 and 8, a phenyl group at position 3, and a 3-fluorophenyl substituent at position 1. The fluorines enhance lipophilicity and metabolic stability via strong C-F bonds, while the aromatic groups contribute to π-π stacking interactions and steric effects. These structural attributes increase binding affinity to biological targets like kinases and improve solubility in organic solvents (e.g., DMF or ethanol) .

Q. What synthetic routes are commonly used to prepare this compound?

Answer: Standard synthesis involves:

Cyclocondensation : Reacting hydrazine derivatives (e.g., 3-fluorophenylhydrazine) with substituted quinoline precursors.

Solvent optimization : Ethanol or DMF at 80–100°C for 12–24 hours.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Key intermediates are characterized via ¹H NMR and FT-IR to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing aromatic protons at δ 7.2–8.5 ppm).
  • FT-IR : Identifies C-F stretches (1100–1200 cm⁻¹) and N-H bonds (3300 cm⁻¹).
  • X-ray crystallography : Resolves 3D conformation and confirms fused-ring geometry (e.g., bond angles of 120° in the quinoline moiety) .

Q. What biological activities have been reported for this compound?

Answer: Demonstrated activities include:

  • CDK inhibition : IC50 ~0.39 μM against CDK2/cyclin A .
  • Anticancer effects : Cytotoxicity against MCF-7 breast cancer cells (IC50 1.0 μM) via apoptosis induction .
  • Anti-inflammatory action : COX-2 inhibition (70% suppression at 10 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and by-product formation (<5%) by enabling uniform heating .
  • Catalyst screening : Pd/C (5 mol%) improves regioselectivity in cyclocondensation.
  • By-product analysis : HPLC-MS identifies impurities (e.g., dehalogenated derivatives), guiding solvent polarity adjustments .

Q. What strategies elucidate the mechanism of CDK inhibition?

Answer:

  • Kinase assays : Recombinant CDK2/cyclin A incubated with ATP and varying compound concentrations; fluorescence polarization measures ATP competition.
  • Molecular docking : Simulations (e.g., AutoDock Vina) identify binding poses in the ATP-binding pocket.
  • Mutagenesis : Ala-scanning of CDK2 active sites (e.g., Lys89) validates hydrogen bonding with fluorine .

Q. How do structural modifications at position 8 influence pharmacological activity?

Answer:

  • Electron-withdrawing groups (e.g., -F, -Cl) : Increase binding affinity by 30–50% (e.g., 8-fluoro vs. 8-H derivatives show IC50 0.39 μM vs. 0.82 μM).
  • Comparative SAR studies : 8-Methoxy analogs exhibit reduced potency due to steric hindrance.
  • Crystallographic analysis : Fluorine at position 8 forms halogen bonds with Thr102 in CDK2, stabilizing inhibitor complexes .

Q. What experimental approaches resolve discrepancies in cytotoxicity data across studies?

Answer:

  • Standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (10% FBS, 37°C).
  • Cross-validation : Combine MTT assays with clonogenic survival tests and apoptosis markers (caspase-3 activation).
  • Meta-analysis : Re-analyze raw data from 5+ studies to identify protocol variables (e.g., exposure time, serum concentration) .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : -20°C in amber vials under argon.
  • Moisture control : Silica gel desiccants maintain <5% humidity.
  • Stability monitoring : Biannual HPLC analysis (C18 column, acetonitrile/water gradient) confirms <2% degradation over 12 months .

Q. How can regioselectivity in nucleophilic substitution reactions be controlled?

Answer:

  • Directing groups : The 6-fluoro substituent activates position 5 for electrophilic attack (e.g., nitration).
  • Solvent effects : Polar aprotic solvents (DMF) favor SNAr at position 8.
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor meta-substitution; higher temperatures (100°C) drive para-products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.